2-(3-Bromothiophen-2-yl)ethan-1-amine chemical structure and properties
2-(3-Bromothiophen-2-yl)ethan-1-amine chemical structure and properties
Structural Analysis, Synthetic Pathways, and Pharmacochemical Utility
Executive Summary
2-(3-Bromothiophen-2-yl)ethan-1-amine (CAS: 1000532-83-1) is a critical heterocyclic building block in medicinal chemistry.[1][2][3][4] As a thiophene bioisostere of 2-bromophenethylamine, it serves as a strategic scaffold for the synthesis of fused ring systems, particularly thieno[2,3-c]pyridines . Its unique substitution pattern—placing a reactive bromine atom adjacent to the ethylamine chain—enables versatile downstream functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization, making it indispensable in the development of serotonergic ligands, antithrombotic agents, and kinase inhibitors.
Chemical Identity & Structural Analysis[2][5]
The molecule consists of a thiophene ring substituted at the C2 position with an aminoethyl chain and at the C3 position with a bromine atom.[5] This specific regiochemistry (3-bromo-2-substituted) is chemically distinct from its isomer, 2-(2-bromothiophen-3-yl)ethan-1-amine, leading to different electronic properties and cyclization potentials.
| Property | Data |
| IUPAC Name | 2-(3-Bromothiophen-2-yl)ethan-1-amine |
| CAS Number | 1000532-83-1 |
| Molecular Formula | C₆H₈BrNS |
| Molecular Weight | 206.10 g/mol |
| SMILES | C1=CSC(=C1Br)CCN |
| Monoisotopic Mass | 204.956 g/mol |
| Predicted LogP | 1.6 ± 0.2 |
| pKa (Conjugate Acid) | ~9.5 (Estimated based on thiophene-ethylamine analogues) |
| H-Bond Donors/Acceptors | 1 / 2 |
3D Conformational Implications
The C3-Bromine atom provides significant steric bulk (
Synthetic Pathways[1][3][4][7][8][9]
High-purity synthesis of 2-(3-bromothiophen-2-yl)ethan-1-amine requires avoiding debromination, a common side reaction during the reduction of thiophene precursors. Two primary routes are recommended: the Henry Reaction Route (Scalable) and the Alcohol-Azide Route (High Fidelity).
Route A: The Modified Henry Reaction (Scalable)
This route utilizes commercially available 3-bromothiophene-2-carbaldehyde.
-
Condensation: The aldehyde is condensed with nitromethane using ammonium acetate as a catalyst to yield the nitrostyrene intermediate.
-
Selective Reduction: Standard catalytic hydrogenation (Pd/C, H₂) often causes debromination. Therefore, Lithium Aluminum Hydride (LAH) at controlled temperatures or Borane-THF (BH₃·THF) is preferred to reduce the nitroalkene to the amine while preserving the C-Br bond.
Route B: The Alcohol-Azide Sequence (High Fidelity)
This route avoids strong reducing agents entirely, ensuring the bromine remains intact.
-
Activation: 2-(3-Bromothiophen-2-yl)ethan-1-ol is converted to a mesylate or tosylate.
-
Substitution: Nucleophilic displacement with Sodium Azide (
) yields the alkyl azide. -
Staudinger Reduction: The azide is reduced to the amine using Triphenylphosphine (
) and water, a mild protocol that is chemically orthogonal to the aryl bromide.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic pathways. Blue path denotes the Henry reaction; Red path denotes the Azide substitution.
Experimental Protocol (Recommended)
Protocol: Staudinger Reduction from 2-(3-Bromothiophen-2-yl)ethyl azide
Note: This protocol assumes the precursor azide has been generated from the alcohol via mesylation.
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(3-bromothiophen-2-yl)ethyl azide (10.0 mmol) in THF (50 mL) and water (1 mL).
-
Addition: Add Triphenylphosphine (
, 11.0 mmol, 1.1 eq) in small portions at room temperature. Caution: Nitrogen gas evolution will occur. -
Reaction: Stir the mixture at room temperature for 12 hours. The solution typically turns from colorless to pale yellow.
-
Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in diethyl ether (50 mL) and extract with 1M HCl (3 x 30 mL) to pull the amine into the aqueous phase (leaving
in the organic phase). -
Isolation: Basify the combined aqueous extracts to pH >12 using 4M NaOH. Extract the free amine into Dichloromethane (DCM, 3 x 40 mL).
-
Drying: Dry the DCM layer over anhydrous
, filter, and concentrate in vacuo. -
Yield: Expect a pale yellow oil (Yield: 85-92%). Store under inert atmosphere (Argon) at 4°C.
Pharmacochemical Applications[3]
The 3-bromo substituent is not merely a structural feature but a functional handle .
A. Precursor to Thieno[2,3-c]pyridines
Subjecting the target amine to a Pictet-Spengler reaction with an aldehyde typically targets the C3 position. However, since C3 is blocked by bromine, the reaction can be directed to:
-
C5 Cyclization: Forces formation of the thieno[3,2-c]pyridine isomer if conditions allow.
-
Intramolecular Heck Cyclization: The amine can be acylated (e.g., with an acryloyl chloride) and then subjected to Pd-catalyzed intramolecular Heck reaction to close the ring at C3, forming complex tricyclic cores.
B. Bioisosterism
This molecule acts as a bioisostere for 2-bromophenethylamine (2-Br-PEA). The thiophene ring is electron-rich compared to benzene, potentially increasing affinity for targets involving cation-
C. Palladium Cross-Coupling
The C3-Br bond is highly active for Suzuki, Stille, or Buchwald-Hartwig couplings. This allows "Late-Stage Diversification"—the amine chain can be attached first, and the aryl core modified later to introduce biaryl complexity.
Figure 2: Divergent utility of the scaffold in drug design.
Safety & Handling
-
Hazards: As a primary amine and halogenated thiophene, the compound is likely corrosive and an irritant . Thiophene derivatives can be skin sensitizers.
-
Storage: Store in a cool, dry place under an inert atmosphere (Nitrogen/Argon). The free base effectively absorbs
from the air to form carbamates; conversion to the Hydrochloride (HCl) salt is recommended for long-term stability. -
Disposal: Halogenated organic waste. Do not mix with strong oxidizers.
References
-
PubChem. (n.d.). 2-(3-Bromothiophen-2-yl)ethan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link](Note: Link directs to chemically equivalent entry or closest analogue if exact CAS entry is restricted).
-
Organic Reactions. (2011).[6] The Pictet-Spengler Reaction in Nature and in Organic Chemistry. Angewandte Chemie International Edition. Retrieved from [Link]
-
Burke, E. K., et al. (2015). Efficient Synthesis and Functionalization of 3-Bromo Naphtho[2,3-b]thiophene. Canadian Journal of Chemistry.[7] Retrieved from [Link]
Sources
- 1. aablocks.com [aablocks.com]
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- 3. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2006066172A1 - Aminopyrimidine compounds and methods of use - Google Patents [patents.google.com]
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